N-Thionylaniline

Description

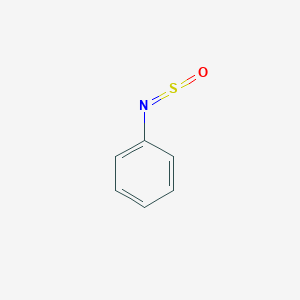

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(sulfinylamino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NOS/c8-9-7-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOJWGRGPONADF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=S=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061533 | |

| Record name | Benzenamine, N-sulfinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-83-4, 222851-56-1 | |

| Record name | N-Sulfinylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N-sulfinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Thionylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222851561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Sulfinylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N-sulfinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N-sulfinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-sulphinylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Thionylaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV7R5HC44R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Thionylaniline CAS number and chemical properties

Abstract

This technical guide provides a comprehensive overview of N-Thionylaniline (CAS No. 1122-83-4), a versatile reagent in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research. It details the chemical and physical properties, synthesis protocols, and key chemical reactions of this compound. Particular emphasis is placed on its role as a dienophile in Diels-Alder reactions. Safety and handling procedures are also thoroughly addressed. All quantitative data is presented in clear, tabular formats, and key experimental workflows and reaction mechanisms are visualized using DOT language diagrams.

Introduction

This compound, also known as N-Sulfinylaniline, is an organosulfur compound with the chemical formula C₆H₅NSO.[1] It is a straw-colored liquid that serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[2] Its reactivity, particularly the N=S=O functional group, makes it a useful building block for introducing sulfur and nitrogen functionalities into molecular scaffolds.[2] This guide aims to provide an in-depth technical resource on the properties, synthesis, and applications of this compound.

Chemical and Physical Properties

This compound is a combustible liquid with a distinct odor.[3] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1122-83-4 | [1] |

| Molecular Formula | C₆H₅NOS | [4] |

| Molecular Weight | 139.18 g/mol | [4] |

| Appearance | Straw-colored to brown liquid | [1][4] |

| Boiling Point | 200 °C (lit.); 83 °C / 15 mmHg (lit.) | [4] |

| Density | 1.236 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.627 (lit.) | [4] |

| Flash Point | 84 °C (183.2 °F) - closed cup | |

| Water Solubility | Partly miscible | [4] |

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is the reaction of aniline with thionyl chloride (SOCl₂).[1][5] The overall reaction stoichiometry is as follows:

3 C₆H₅NH₂ + SOCl₂ → C₆H₅NSO + 2 [C₆H₅NH₃]Cl[1]

This reaction is typically performed in an inert solvent, and the product is isolated and purified by fractional distillation under reduced pressure.[2]

Detailed Experimental Protocol for Synthesis

This protocol outlines a general laboratory-scale procedure for the synthesis of this compound.

Materials and Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Addition funnel

-

Ice bath

-

Heating mantle

-

Vacuum distillation apparatus

-

Aniline (freshly distilled)

-

Thionyl chloride

-

Anhydrous inert solvent (e.g., benzene, toluene, or dichloromethane)[5]

-

Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, and a respirator with acid gas cartridges.[2]

Procedure:

-

Reactor Setup: Ensure all glassware is dry and assemble the reaction apparatus in a well-ventilated fume hood. Purge the system with an inert gas (e.g., nitrogen).

-

Reagent Preparation: In the round-bottom flask, dissolve aniline (1.0 equivalent) in the anhydrous inert solvent.

-

Cooling: Cool the aniline solution to 0 °C using an ice bath.[5]

-

Thionyl Chloride Addition: Slowly add thionyl chloride (0.33 equivalents) to the stirred aniline solution via the addition funnel. Caution: This reaction is exothermic and releases HCl gas.[5]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The aniline hydrochloride salt will precipitate. Filter the solid and wash it with a small amount of the reaction solvent.[5]

-

Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. Purify the crude this compound by vacuum distillation.[5]

Chemical Reactivity and Applications

This compound is a versatile synthetic intermediate. Its primary reactivity stems from the electrophilic nature of the sulfur atom and the dienophilic character of the N=S bond.

Diels-Alder Reactions

This compound is known to act as a dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. It reacts with conjugated dienes to form six-membered heterocyclic rings. This reaction is a powerful tool for the synthesis of complex nitrogen- and sulfur-containing molecules.

A notable example is the reaction of this compound with 2,3-dimethyl-1,3-butadiene.

Spectroscopic Data

The characterization of this compound is typically performed using standard spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Aromatic protons typically appear in the region of δ 7.0-8.0 ppm.[6] |

| ¹³C NMR | Aromatic carbons resonate in the range of δ 120-150 ppm.[6] |

| FT-IR | Characteristic strong absorptions for the N=S=O group. |

| Mass Spec. | Molecular ion peak (M+) at m/z = 139.[4] |

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

Table 3: Hazard Information for this compound

| Hazard | Description | Precautionary Measures | Reference(s) |

| Flammability | Combustible liquid. | Keep away from heat, sparks, open flames, and hot surfaces.[3] | [3] |

| Health Hazards | Causes skin and serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause respiratory irritation. | Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. | [1] |

| First Aid | Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Inhalation: Move to fresh air. Ingestion: Clean mouth with water and drink plenty of water afterwards. | Seek medical attention if symptoms occur. | [3] |

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is recommended:

-

Gloves: Chemical resistant gloves.[2]

-

Eye Protection: Safety goggles and/or a face shield.[2]

-

Respiratory Protection: A respirator with acid gas cartridges, especially when working with larger quantities or in poorly ventilated areas.[2]

-

Clothing: A lab coat and appropriate footwear.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and flame.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with a rich chemistry, particularly in the formation of heterocyclic compounds through Diels-Alder reactions. This guide has provided a detailed overview of its chemical and physical properties, a comprehensive synthesis protocol, and essential safety and handling information. It is our hope that this document will serve as a useful resource for researchers and professionals working with this important chemical.

References

Spectroscopic Profile of N-Thionylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Thionylaniline (C₆H₅NSO), a versatile reagent in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound exhibits a complex multiplet in the aromatic region, consistent with a monosubstituted benzene ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 - 7.91 | Multiplet | 2H | Protons ortho to the NSO group |

| 7.35 - 7.51 | Multiplet | 3H | Protons meta and para to the NSO group |

Solvent: CDCl₃, Frequency: 89.56 MHz

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~148 | C-N (ipso-carbon) |

| ~129 | C-H (para-carbon) |

| ~125 | C-H (meta-carbons) |

| ~120 | C-H (ortho-carbons) |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is characterized by strong absorptions corresponding to the N=S=O group and the aromatic ring vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~1590, ~1480 | Medium-Strong | Aromatic C=C ring stretch |

| ~1280 | Strong | Asymmetric N=S=O stretch |

| ~1180 | Strong | Symmetric N=S=O stretch |

| ~750, ~680 | Strong | C-H out-of-plane bending (monosubstituted) |

Sample preparation: Liquid film

Table 4: Mass Spectrometry Data

Electron ionization mass spectrometry of this compound reveals a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 139 | 100 | [M]⁺ (Molecular ion) |

| 111 | 35 | [M - CO]⁺ or [C₆H₅N]⁺ |

| 93 | 13.2 | [C₆H₅NH₂]⁺ |

| 91 | 24.6 | [C₆H₅S]⁺ |

| 84 | 25.2 | [C₅H₄SO]⁺ |

| 77 | 7.6 | [C₆H₅]⁺ |

| 64 | 33.5 | [SO₂]⁺ |

Ionization energy: 75 eV

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

-

Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: The prepared sample is placed in the NMR probe. For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is used to obtain the vibrational spectrum of this compound.

-

Sample Preparation: As this compound is a liquid at room temperature, a spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Data Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The sample is then placed on one plate, the second plate is carefully placed on top, and the assembly is mounted in the spectrometer's sample holder. The sample spectrum is then recorded over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a common technique for determining the molecular weight and fragmentation pattern of volatile organic compounds like this compound.

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities. The sample is vaporized in the ion source.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and also induces fragmentation.

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

The Reactivity of N-Thionylaniline with Substituted Anilines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of N-thionylaniline with a range of substituted anilines. The following sections detail the synthesis of substituted N-sulfinylanilines, the influence of electronic effects on reaction outcomes, and the subsequent reactivity of these compounds. This document is intended to serve as a valuable resource for professionals in organic synthesis and drug discovery, offering detailed experimental protocols, quantitative data analysis, and mechanistic insights.

Introduction: The Versatility of N-Sulfinylanilines

N-Sulfinylanilines (Ar-N=S=O) are versatile reagents and intermediates in organic chemistry.[1][2] The cumulative double bonds in the N=S=O moiety impart a unique reactivity profile, making them valuable precursors for the synthesis of various sulfur-nitrogen containing compounds.[1][2] A primary route to these compounds involves the reaction of anilines with thionyl chloride (SOCl₂).[1] This guide focuses on the reaction of this compound (phenyl-N=S=O) with substituted anilines, a key transformation for accessing a diverse array of N-sulfinyl derivatives and their downstream products, such as unsymmetrical diaryl sulfur diimides. Understanding the electronic influence of substituents on the aniline ring is critical for predicting reactivity and optimizing reaction conditions.

Synthesis of Substituted N-Sulfinylanilines

The reaction of substituted anilines with thionyl chloride is the most common method for the preparation of N-sulfinylanilines. The general reaction stoichiometry is:

3 ArNH₂ + SOCl₂ → ArNSO + 2 [ArNH₃]Cl[1]

This reaction proceeds by the nucleophilic attack of the aniline nitrogen on the sulfur atom of thionyl chloride, followed by the elimination of two molecules of hydrogen chloride, which are trapped by excess aniline to form the hydrochloride salt.

General Experimental Protocol for the Synthesis of N-Sulfinylanilines

The following is a general procedure for the synthesis of N-sulfinylanilines. Specific examples with varying substituents are provided in the subsequent sections.

Materials:

-

Substituted aniline

-

Thionyl chloride (SOCl₂)

-

Anhydrous benzene or toluene

-

Inert atmosphere (Nitrogen or Argon)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Dropping funnel

-

Heating mantle

-

Apparatus for filtration under reduced pressure

Procedure:

-

A solution of the substituted aniline (3 equivalents) in anhydrous benzene is prepared in a round-bottom flask under an inert atmosphere.

-

Thionyl chloride (1 equivalent) is dissolved in anhydrous benzene and added dropwise to the aniline solution at room temperature with stirring.

-

After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for a specified period (typically several hours).

-

The reaction mixture is then cooled to room temperature, and the precipitated aniline hydrochloride is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude N-sulfinylaniline.

-

The crude product can be purified by vacuum distillation or recrystallization.

Synthesis with Electron-Withdrawing and Halogen Substituents

The synthesis of N-sulfinylanilines from anilines bearing electron-withdrawing or halogen substituents generally proceeds in good to excellent yields.

Table 1: Synthesis of N-Sulfinylanilines with Electron-Withdrawing and Halogen Substituents

| Substituted Aniline | Product | Yield (%) | Reference |

| 4-Bromoaniline | 4-Bromo-N-sulfinylaniline | 84 | [2] |

| 3-Nitroaniline | 3-Nitro-N-sulfinylaniline | 90 | [2] |

| 4-Nitroaniline | 4-Nitro-N-sulfinylaniline | High | [3] |

Experimental Protocol for the Synthesis of 4-Bromo-N-sulfinylaniline: [2] A solution of 4-bromoaniline (3 eq.) in dry benzene is treated with thionyl chloride (1 eq.) and refluxed for 4 hours. After cooling, the precipitated 4-bromoaniline hydrochloride is filtered off. The benzene is evaporated from the filtrate to give 4-bromo-N-sulfinylaniline as a solid, which can be purified by recrystallization.

Experimental Protocol for the Synthesis of 3-Nitro-N-sulfinylaniline: [2] A solution of 3-nitroaniline (3 eq.) in dry benzene is treated with thionyl chloride (1 eq.) and refluxed for 6 hours. The reaction mixture is worked up as described for the 4-bromo derivative to afford 3-nitro-N-sulfinylaniline.

Synthesis with Electron-Donating Substituents

The presence of electron-donating groups on the aniline ring can influence the reactivity and may require modification of the reaction conditions.

Experimental Protocol for the Synthesis of N-(4-methoxyphenyl)sulfinylaniline (from p-Anisidine): A solution of p-anisidine (3 eq.) in anhydrous toluene is cooled in an ice bath. Thionyl chloride (1 eq.) in anhydrous toluene is added dropwise with stirring. After the addition, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 3 hours. The work-up is similar to the previously described methods. The product can be purified by vacuum distillation.

Substituent Effects on Reactivity

The rate and efficiency of N-sulfinylaniline formation are significantly influenced by the electronic nature of the substituents on the aniline ring.

-

Electron-donating groups (e.g., -OCH₃, -CH₃) increase the nucleophilicity of the aniline nitrogen, which should, in principle, accelerate the initial attack on thionyl chloride.

-

Electron-withdrawing groups (e.g., -NO₂, -Br) decrease the nucleophilicity of the aniline nitrogen, which is expected to slow down the reaction rate.

Subsequent Reactivity: Formation of Diaryl Sulfur Diimides

N-Sulfinylanilines are valuable precursors for the synthesis of diaryl sulfur diimides (Ar-N=S=N-Ar'). These compounds can be prepared through the reaction of an N-sulfinylaniline with another aniline derivative. This reaction allows for the synthesis of both symmetrical and unsymmetrical sulfur diimides.

Mechanism of Diaryl Sulfur Diimide Formation

The formation of a diaryl sulfur diimide from an N-sulfinylaniline and an aniline is believed to proceed through a nucleophilic attack of the aniline nitrogen on the sulfur atom of the N-sulfinylaniline, followed by the elimination of water.

Caption: Proposed mechanism for diaryl sulfur diimide formation.

Experimental Workflow for Unsymmetrical Diaryl Sulfur Diimide Synthesis

The synthesis of unsymmetrical diaryl sulfur diimides can be achieved by reacting a pre-formed N-sulfinylaniline with a different substituted aniline.

References

N-Thionylaniline as a Dienophile in Hetero-Diels-Alder Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of N-thionylaniline (also known as N-sulfinylaniline) as a dienophile in hetero-Diels-Alder reactions. This [4+2] cycloaddition reaction offers a powerful synthetic route to 3,6-dihydro-1,2-thiazine 1-oxides, valuable heterocyclic scaffolds in medicinal chemistry and materials science. This document outlines the theoretical framework, including the reaction mechanism and factors influencing stereoselectivity, alongside detailed experimental protocols for the synthesis of this compound and its subsequent cycloaddition with dienes. Quantitative data from selected reactions are presented to illustrate the utility and outcomes of this synthetic strategy.

Introduction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, facilitates the construction of six-membered rings through a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. The hetero-Diels-Alder variant extends this powerful transformation to include one or more heteroatoms in the diene or dienophile, providing access to a diverse array of heterocyclic compounds.

This compound (C₆H₅NSO) is an organosulfur compound that can participate in hetero-Diels-Alder reactions. While it has been observed to react as a diene, its role as a dienophile is of particular interest for the synthesis of 2-phenyl-3,6-dihydro-1,2-thiazine 1-oxide derivatives. These structures are key intermediates for the synthesis of various biologically active molecules. This guide will focus on the application of this compound as a dienophile, exploring its reactivity, selectivity, and practical application in a laboratory setting.

Reaction Mechanism and Stereoselectivity

The hetero-Diels-Alder reaction between this compound (the dienophile) and a conjugated diene (the 4π component) is a pericyclic reaction that typically proceeds through a concerted, though often asynchronous, transition state. The diene attacks the N=S bond of the this compound, leading to the formation of a six-membered ring containing a sulfur and a nitrogen atom.

Theoretical studies, such as those performed at the B3LYP/6-31G* level, indicate that the reaction is kinetically and thermodynamically favored to produce the endo cycloadduct.[1][2] This preference is attributed to favorable secondary orbital interactions between the lone pair on the nitrogen atom of the dienophile and the developing σ-bond framework of the diene in the transition state.[1][2]

The general mechanism can be visualized as follows:

Figure 1: General workflow of the hetero-Diels-Alder reaction.

Factors influencing the reactivity and selectivity of the reaction include:

-

Substituents on the Dienophile: Electron-withdrawing groups on the nitrogen atom of the N-sulfinyl dienophile generally increase the reaction rate by lowering the energy of the LUMO.[1][2]

-

Diene Conformation: The diene must be able to adopt an s-cis conformation to allow for the concerted cycloaddition to occur.

-

Lewis Acid Catalysis: While not extensively documented for this compound specifically, Lewis acids are known to catalyze Diels-Alder reactions by coordinating to the dienophile, thereby lowering its LUMO energy and enhancing its reactivity and stereoselectivity.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established industrial-scale synthesis procedures.

Materials and Equipment:

-

Aniline

-

Thionyl chloride (SOCl₂)

-

Inert solvent (e.g., Toluene or Dichloromethane)

-

Glass-lined or stainless steel reactor with mechanical stirrer, temperature probe, addition funnel, and reflux condenser connected to a scrubbing system for acidic gases (HCl and SO₂).

-

Heating and cooling system

-

Vacuum pump and distillation apparatus

-

Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, and a respirator with acid gas cartridges.

Procedure:

-

Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).

-

Charging Reactants: Charge the reactor with the inert solvent and aniline. Stir the mixture to ensure complete dissolution.

-

Cooling: Cool the aniline solution to 0-10 °C.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride to the cooled aniline solution via the addition funnel. The reaction is exothermic and will produce HCl and SO₂ gas, which must be scrubbed. Maintain the temperature between 0-10 °C during the addition. The overall reaction is: 3 ArNH₂ + SOCl₂ → ArNSO + 2 [ArNH₃]Cl.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at the specified temperature for a set duration. Monitor the progress of the reaction using a suitable analytical method such as GC or TLC.

-

Work-up: Upon completion, filter the reaction mixture to remove the aniline hydrochloride precipitate. Wash the filter cake with a small amount of the reaction solvent.

-

Purification: Combine the filtrate and the washings. Concentrate the solution under reduced pressure to remove the solvent. The crude this compound is then purified by fractional distillation under reduced pressure.

Hetero-Diels-Alder Reaction of this compound with a Diene (General Procedure)

The following is a general procedure for the cycloaddition reaction. Specific conditions such as temperature and reaction time will vary depending on the diene used.

Materials and Equipment:

-

This compound

-

Diene (e.g., 2,3-dimethyl-1,3-butadiene, isoprene, cyclopentadiene)

-

Dry, inert solvent (e.g., benzene, toluene, or dichloromethane)

-

Round-bottom flask with a magnetic stirrer and reflux condenser under an inert atmosphere (nitrogen or argon).

-

Heating mantle or oil bath

-

Rotary evaporator

-

Chromatography equipment for purification

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound in the chosen solvent.

-

Addition of Diene: Add the diene to the solution of this compound. A slight excess of the diene is often used.

-

Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the diene. Monitor the reaction progress by TLC or GC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude 3,6-dihydro-1,2-thiazine 1-oxide by column chromatography on silica gel or by recrystallization.

-

Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Quantitative Data

| Dienophile | Diene | Catalyst (mol%) | Yield (%) | ee (%) | Reference |

| N-Sulfinyl-p-toluenesulfonamide | Cyclopentadiene | Cu(OTf)₂(S,S)-t-Bu-box (10) | 85 | 98 | [3] |

| N-Sulfinyl-p-toluenesulfonamide | 1,3-Butadiene | Cu(OTf)₂(S,S)-t-Bu-box (10) | 60 | 97 | [3] |

| N-Sulfinyl-p-toluenesulfonamide | Isoprene | Cu(OTf)₂(S,S)-t-Bu-box (10) | 67 | 93 | [3] |

| N-Sulfinyl-p-toluenesulfonamide | 2,3-Dimethyl-1,3-butadiene | Cu(OTf)₂(S,S)-t-Bu-box (10) | 71 | 70 | [3] |

Table 1: Asymmetric Hetero-Diels-Alder Reactions of an N-Sulfinyl Dienophile with Various Dienes.[3]

Logical Relationships and Workflow

The overall process from starting materials to the final cycloadduct can be summarized in the following workflow:

Figure 2: Workflow for the synthesis and reaction of this compound.

Conclusion

This compound serves as a competent dienophile in hetero-Diels-Alder reactions, providing a direct route to 2-phenyl-3,6-dihydro-1,2-thiazine 1-oxides. The reaction is governed by the principles of pericyclic reactions, with a notable preference for the endo product. While further experimental studies are needed to fully map out the scope and limitations of this reaction with a broader range of dienes, the existing theoretical and experimental data for related N-sulfinyl dienophiles suggest that this is a valuable and versatile transformation for the synthesis of complex nitrogen- and sulfur-containing heterocycles. The detailed protocols provided in this guide offer a starting point for researchers to explore and exploit this powerful synthetic tool in their own research endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Theoretical studies of hetero-diels-alder reactions involving N-sulfinyl dienophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asymmetric hetero-Diels-Alder reactions of N-sulfinyl dienophiles using chiral bis(oxazoline)-copper(II) and -zinc(II) triflates - PubMed [pubmed.ncbi.nlm.nih.gov]

Cycloaddition Reactions of N-Thionylaniline: A Technical Guide for Synthetic and Medicinal Chemists

For Immediate Release

This technical guide provides an in-depth exploration of the cycloaddition reactions involving N-Thionylaniline (also known as N-sulfinylaniline), a versatile reagent in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the reaction mechanisms, presents quantitative data, outlines experimental protocols, and discusses the pharmacological relevance of the resulting heterocyclic products.

Introduction to this compound and its Reactivity

This compound (C₆H₅NSO) is an organosulfur compound characterized by the presence of a sulfinylamine functional group.[1] This moiety imparts a unique reactivity profile, particularly in cycloaddition reactions where it can act as a dienophile.[1] The synthesis of this compound is typically achieved through the reaction of aniline with thionyl chloride.[1] The primary focus of this guide is on its participation in [4+2], [2+2], and [3+2] cycloaddition reactions, which lead to the formation of structurally diverse sulfur- and nitrogen-containing heterocycles. These products, such as 1,2-thiazine derivatives, are of significant interest in medicinal chemistry due to their wide range of biological activities.[2][3]

[4+2] Cycloaddition Reactions: The Diels-Alder Approach

The most extensively studied cycloaddition reactions of this compound are of the [4+2] type, analogous to the Diels-Alder reaction. In these reactions, this compound acts as a dienophile, reacting with a conjugated diene to form a six-membered heterocyclic ring. The reaction is believed to proceed via a concerted, pericyclic mechanism, although a stepwise pathway involving a dipolar intermediate has also been proposed, particularly for N-sulfinyl compounds with strongly electron-withdrawing groups. These reactions often exhibit high stereoselectivity.

Quantitative Data for [4+2] Cycloadditions

The following table summarizes representative [4+2] cycloaddition reactions of N-Thionylanilines with various dienes, highlighting the reaction conditions and reported yields.

| This compound Derivative | Diene | Product | Reaction Conditions | Yield (%) | Reference |

| N-Sulfinyl-p-toluidine | Norbornene | 9-Methyl-1,2,3,4,4а,10b-hexahydro-1,4-methano-6Н-dibenzo[c,e]-5,6-thiazine-5-oxide | Neat, heated to form a homogeneous liquid | Not specified | [4] |

| N-Sulfinylaniline | Norbornadiene | 1,2,3,4,4а,10b-Hexahydro-1,4-methano-6Н-dibenzo[c,e]-5,6-thiazine-5-oxide derivative | Not specified | Not specified | [4] |

| N-Sulfinyl-p-anisidine | Norbornadiene | Methoxy-substituted 1,2,3,4,4а,10b-hexahydro-1,4-methano-6Н-dibenzo[c,e]-5,6-thiazine-5-oxide | Not specified | Not specified | [4] |

| Benzyl N-sulfinylcarbamate | 1,3-Cyclohexadiene | endo-adduct | Catalyzed by chiral Ti(IV)-based Lewis acids | up to 69 | [5] |

| N-Sulfinyl-p-toluenesulfonamide | 1,3-Cyclohexadiene | endo-adduct | Catalyzed by chiral Ti(IV)-based Lewis acids | up to 85 | [5] |

Note: Quantitative yield data for many of these reactions are not consistently reported in the literature.

Reaction Mechanism: [4+2] Cycloaddition

The following diagram illustrates the generalized mechanism for the [4+2] cycloaddition of this compound with a generic diene.

Figure 1: Generalized mechanism of the [4+2] cycloaddition of this compound.

[2+2] and [3+2] Cycloaddition Reactions: A Frontier for this compound

While [4+2] cycloadditions of this compound are well-established, its participation in [2+2] and [3+2] cycloadditions is not well-documented in the scientific literature. However, structurally related compounds such as N-sulfonylimines and other imine derivatives readily undergo these transformations, suggesting potential, yet unexplored, reactivity for this compound.

[2+2] Cycloadditions of Related Compounds

[2+2] cycloadditions, often photochemical, between imines and alkenes lead to the formation of four-membered azetidine rings. For instance, N-sulfonylimines have been shown to undergo [2+2] cycloaddition with alkenes. Similarly, ketenes are known to participate in thermal [2+2] cycloadditions. The potential for this compound to react with ketenes or electron-rich alkenes to form thiazetidine derivatives remains an area for future investigation.

[3+2] Cycloadditions of Related Compounds

1,3-Dipolar cycloadditions, or [3+2] cycloadditions, are powerful methods for constructing five-membered heterocycles. In these reactions, a 1,3-dipole reacts with a dipolarophile. While this compound itself is not a classic 1,3-dipole, it could potentially act as the dipolarophile in reactions with 1,3-dipoles such as nitrones or azomethine ylides. These reactions would lead to the formation of novel five-membered heterocyclic systems containing the N-S-O moiety, representing a promising avenue for synthetic exploration.

Experimental Protocols

General Synthesis of this compound Derivatives

This protocol outlines a general procedure for the synthesis of this compound derivatives.

Materials:

-

Substituted aniline

-

Thionyl chloride (SOCl₂)

-

Inert solvent (e.g., toluene, dichloromethane)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Set up a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser under an inert atmosphere.

-

Dissolve the aniline derivative in the inert solvent.

-

Cool the solution to 0-10 °C.

-

Slowly add thionyl chloride to the cooled solution. The reaction is exothermic and should be controlled.

-

After the addition is complete, allow the reaction to stir and slowly warm to room temperature.

-

The reaction mixture will contain the this compound product and aniline hydrochloride precipitate.

-

Filter the mixture to remove the solid hydrochloride salt.

-

The filtrate containing the this compound can be purified by distillation under reduced pressure.

Figure 2: General workflow for the synthesis of this compound derivatives.

[4+2] Cycloaddition of N-Sulfinyltoluidine with Norbornene

This protocol is adapted from the literature for the reaction of a substituted this compound.[4]

Materials:

-

N-Sulfinyltoluidine

-

Norbornene

Procedure:

-

In a suitable reaction vessel, combine N-sulfinyltoluidine and norbornene.

-

Heat the mixture gently until a homogeneous liquid phase is formed.

-

Allow the reaction to proceed at this temperature for the required time (monitoring by TLC is recommended).

-

Upon completion, cool the reaction mixture.

-

The product, 9-Methyl-1,2,3,4,4а,10b-hexahydro-1,4-methano-6Н-dibenzo[c,e]-5,6-thiazine-5-oxide, can be purified by recrystallization from a suitable solvent such as ethanol.[4]

Relevance to Drug Development

The heterocyclic scaffolds produced from cycloaddition reactions of this compound, particularly thiazine and benzothiazine derivatives, are of considerable interest to the pharmaceutical industry. These core structures are found in a variety of biologically active molecules.

Pharmacological Profile of Thiazine Derivatives

Thiazine derivatives have demonstrated a broad spectrum of pharmacological activities, including:

-

Anti-inflammatory: Certain 1,2-benzothiazine 1,1-dioxide derivatives are known to exhibit anti-inflammatory properties.[6]

-

Antimicrobial: Thiazine derivatives have shown promise as antibacterial and antifungal agents.[2][3]

-

Antiviral: Some heterocyclic compounds containing the thiazine moiety have been investigated for their antiviral potential.[3]

-

Anticancer: The thiazine scaffold is present in some compounds with antiproliferative and antitumor activities.[2][3]

-

Kinase Inhibitors: The development of novel heterocyclic systems is a key strategy in the design of kinase inhibitors for cancer therapy. The unique three-dimensional shapes that can be accessed through cycloaddition reactions are valuable in targeting the ATP-binding sites of kinases.

The cycloaddition reactions of this compound provide a direct route to these valuable heterocyclic systems, making it a useful tool for the generation of compound libraries for drug discovery screening. The ability to readily modify the aniline precursor allows for the synthesis of a diverse range of substituted thiazine derivatives for structure-activity relationship (SAR) studies.

Figure 3: Logical relationship from this compound cycloaddition to drug development applications.

Conclusion

This compound is a valuable reagent for the synthesis of sulfur- and nitrogen-containing heterocycles, primarily through [4+2] cycloaddition reactions. The resulting thiazine and benzothiazine derivatives are important scaffolds in medicinal chemistry, with a wide array of documented biological activities. While the participation of this compound in [2+2] and [3+2] cycloadditions remains an underexplored area, the known reactivity of related compounds suggests a promising field for future research. This guide provides a foundational understanding of the chemistry of this compound and its potential applications in the development of new therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Dipolar cycloaddition reactions of phthalic anhydrides with an azomethine ylide - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 6. Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Novel Heterocyclic Compounds Using N-Thionylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Thionylaniline, also known as N-sulfinylaniline, is a versatile and reactive reagent that has garnered significant interest in synthetic organic chemistry. Its unique electronic properties make it an excellent participant in pericyclic reactions, particularly hetero-Diels-Alder [4+2] cycloadditions. This technical guide provides an in-depth exploration of the synthesis of novel heterocyclic compounds utilizing this compound, focusing on its application as both a diene and a dienophile. The resulting heterocyclic scaffolds, such as 1,2-thiazine and benzo-ortho-thiazine derivatives, are of considerable interest in medicinal chemistry and drug development due to their potential biological activities.

This guide offers detailed experimental protocols, quantitative data from cited literature, and visualizations of reaction pathways and workflows to facilitate the practical application of these synthetic methodologies in a research and development setting.

Core Synthetic Strategy: Hetero-Diels-Alder Reactions

The primary pathway for the synthesis of novel heterocyclic compounds using this compound is the [4+2] cycloaddition, or hetero-Diels-Alder reaction. In these reactions, this compound can function as either a 4π-electron component (diene) or a 2π-electron component (dienophile), depending on the reaction partner. This dual reactivity allows for the synthesis of a diverse range of six-membered sulfur- and nitrogen-containing heterocycles.

General Workflow for Heterocyclic Synthesis

The synthesis of these novel compounds typically follows a straightforward workflow, beginning with the preparation of the this compound precursor, followed by the cycloaddition reaction and subsequent purification of the heterocyclic product.

An In-depth Technical Guide to the Synthesis of Amines via the Reaction of N-Thionylaniline with Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between N-thionylaniline and Grignard reagents, a promising pathway for the synthesis of substituted amines. While direct, one-pot synthesis of secondary amines through this method is not extensively documented, this paper outlines the synthesis of the intermediate N,N-disubstituted sulfinamides and discusses their subsequent conversion to the desired amine products. This guide is intended for researchers, scientists, and professionals in drug development who are interested in novel amine synthesis methodologies.

Introduction

The synthesis of amines is a cornerstone of organic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The reaction of this compound (also known as N-sulfinylaniline) with organometallic reagents such as Grignard reagents presents a unique approach to forming carbon-nitrogen bonds. This compound, with its reactive N=S=O moiety, acts as an electrophile, readily undergoing nucleophilic attack by the carbanionic carbon of the Grignard reagent. This initial addition reaction forms a magnesium salt of a sulfinamide, which can be subsequently hydrolyzed to yield a sulfinamide. Further reduction or hydrolysis can then lead to the desired secondary amine. This guide will detail the reaction mechanism, provide experimental protocols for the synthesis of the sulfinamide intermediate, and present data on the scope and limitations of this transformation based on analogous reactions.

Reaction Mechanism and Principles

The reaction proceeds in a stepwise manner, initiated by the nucleophilic addition of the Grignard reagent to the sulfur atom of the this compound.

Step 1: Nucleophilic Addition

The carbon-magnesium bond in a Grignard reagent (R-MgX) is highly polarized, rendering the carbon atom nucleophilic. This nucleophile attacks the electrophilic sulfur atom of this compound. The π-electrons of the N=S bond shift to the nitrogen atom, forming a magnesium salt of an N-aryl-N'-alkyl/aryl sulfinamide.

Step 2: Hydrolysis to Sulfinamide

Subsequent workup with an aqueous solution (e.g., saturated aqueous ammonium chloride) hydrolyzes the magnesium salt to yield the corresponding sulfinamide.

Step 3: Conversion to Secondary Amine

The conversion of the resulting sulfinamide to a secondary amine is a subsequent synthetic step that can be achieved through various reductive or hydrolytic methods. This step is crucial for the overall synthesis of the target amine and may require optimization depending on the specific substrates.

Experimental Protocols

The following protocols are based on established procedures for the reaction of N-sulfinylamines with Grignard reagents to produce sulfinamides.[1] These can be adapted for the specific reaction of this compound.

3.1. Materials and Reagents

-

This compound (C₆H₅NSO)

-

Appropriate aryl or alkyl halide (for Grignard reagent formation)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for Grignard initiation)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

3.2. General Procedure for the Synthesis of the Grignard Reagent

-

All glassware must be oven-dried and cooled under a nitrogen or argon atmosphere to exclude moisture.

-

Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add a small crystal of iodine to the flask.

-

Add a small portion of a solution of the aryl or alkyl halide (1.0 equivalent) in anhydrous diethyl ether or THF to the magnesium turnings.

-

If the reaction does not initiate spontaneously (as indicated by heat evolution and disappearance of the iodine color), gently warm the flask.

-

Once the reaction has started, add the remaining halide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

3.3. Reaction of this compound with the Grignard Reagent

-

In a separate oven-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the prepared Grignard reagent (1.1 equivalents) to the this compound solution via a syringe or dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

3.4. Workup and Purification

-

Upon completion of the reaction, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfinamide.

Quantitative Data

| Entry | Organometallic Reagent | Product (Sulfinamide) | Yield (%) |

| 1 | Phenylmagnesium bromide | N-Silyl-S-phenylsulfinamide | 92 |

| 2 | 4-Methoxyphenylmagnesium bromide | N-Silyl-S-(4-methoxyphenyl)sulfinamide | 95 |

| 3 | 4-Fluorophenylmagnesium bromide | N-Silyl-S-(4-fluorophenyl)sulfinamide | 89 |

| 4 | 2-Thienylmagnesium bromide | N-Silyl-S-(2-thienyl)sulfinamide | 88 |

| 5 | n-Butyllithium | N-Silyl-S-butylsulfinamide | 85 |

| 6 | Isopropylmagnesium chloride | N-Silyl-S-isopropylsulfinamide | 75 |

Table 1: Representative yields for the synthesis of sulfinamides from an N-silyl sulfinylamine and various organometallic reagents.[1]

Visualizations

References

An In-depth Technical Guide to the Safe Handling and Storage of N-Thionylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and emergency procedures for N-Thionylaniline. The following sections detail the chemical and physical properties, associated hazards, personal protective equipment, and protocols for safe use and incident response. All quantitative data is summarized in tabular format for clarity, and key procedures are visualized using workflow diagrams.

Chemical and Physical Properties

This compound is a combustible liquid that requires careful handling to prevent exposure and ensure laboratory safety.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1122-83-4 | [1][2] |

| Molecular Formula | C6H5NOS | [3][4] |

| Molecular Weight | 139.18 g/mol | [2][4] |

| Appearance | Light yellow to yellow to orange clear liquid | |

| Boiling Point | 200 °C (lit.); 83 °C/15 mmHg (lit.) | [5][6] |

| Density | 1.236 g/mL at 25 °C (lit.) | [2][3] |

| Refractive Index | n20/D 1.627 (lit.) | [2][3] |

| Flash Point | 84 °C / 183.2 °F (closed cup) | [1][3] |

| Water Solubility | Partly miscible in water | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires specific precautions.[1] It is a combustible liquid and can cause skin and eye irritation.[4] Inhalation may lead to allergy or asthma-like symptoms or respiratory irritation.[4]

| Hazard Classification | GHS Category | Signal Word | Hazard Statement |

| Flammable Liquids | Category 4 | Warning | H227: Combustible liquid |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A / 2 | Danger / Warning | H319: Causes serious eye irritation |

| Respiratory Sensitization | Category 1 | Danger | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation |

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with this compound to minimize risk.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

-

Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

-

Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1]

-

Skin and Body Protection: Wear protective clothing to prevent skin contact.[1]

-

Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[7] A dust mask of type N95 (US) or a type ABEK (EN14387) respirator filter is recommended.[3][6]

Handling Procedures

-

Always work in a well-ventilated area, preferably under a chemical fume hood.[8]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not ingest or inhale the substance.[1]

-

Keep away from open flames, hot surfaces, and other sources of ignition.[1]

-

Take precautionary measures against static discharge.

-

Wash hands thoroughly after handling.

Storage Requirements

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Keep away from heat, sparks, and flame.[1]

-

Store locked up or in an area accessible only to qualified or authorized personnel.[7][8]

-

Handle and store under an inert gas and protect from moisture.[8]

Emergency Procedures

In the event of an emergency, follow these procedures and seek medical attention immediately.

First-Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[1]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention immediately.[1][9]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[1][9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water mist, carbon dioxide (CO2), dry chemical, or foam to extinguish.[1] Water mist may be used to cool closed containers.[1]

-

Specific Hazards: The material is combustible, and containers may explode when heated.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate PPE. Remove all sources of ignition and take precautionary measures against static discharges.[1]

-

Environmental Precautions: Prevent the product from entering drains.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and collect it into a suitable container for disposal.[1][9]

Stability and Reactivity

-

Chemical Stability: Stable under normal conditions.[1]

-

Conditions to Avoid: Keep away from heat, sparks, open flames, hot surfaces, and direct sunlight.[1][7][9] Avoid exposure to air and moisture.[8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7][9]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides (NOx), and hydrogen sulfide.[7]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[1]

Toxicological and Ecological Information

-

Acute Toxicity: The toxicological properties have not been fully investigated.[1]

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[1]

-

Ecotoxicity: Do not empty into drains.[1] This substance is very toxic to aquatic life with long-lasting effects.[10]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1] Disposal should be in accordance with local, regional, and national hazardous waste regulations.[1] Do not dispose of with household garbage or allow the product to reach the sewage system.[10]

Experimental Protocols

Disclaimer: This document is intended as a guide and is not a substitute for a thorough risk assessment and compliance with all applicable safety regulations. Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound 98 1122-83-4 [sigmaaldrich.com]

- 3. This compound 98 1122-83-4 [sigmaaldrich.com]

- 4. Benzenamine, N-sulfinyl- | C6H5NOS | CID 70739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1122-83-4 [chemicalbook.com]

- 6. This compound 98 1122-83-4 [merckmillipore.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. fr.cpachem.com [fr.cpachem.com]

N-Thionylaniline safety data sheet (SDS) information

An In-depth Technical Guide to the Safety of N-Thionylaniline

This document provides a comprehensive overview of the safety information for this compound (CAS No. 1122-83-4), also known as N-Sulfinylaniline. It is intended for researchers, scientists, and professionals in drug development who may handle this chemical. The guide consolidates data from various Safety Data Sheets (SDS) to present a clear and actionable safety profile, including hazard classifications, handling procedures, emergency responses, and the basis for these safety determinations.

Hazard Identification and Classification

This compound is classified as a hazardous chemical under the Globally Harmonized System (GHS). The primary hazards are associated with its combustibility and its effects on the skin, eyes, and respiratory system. The signal word associated with its most severe hazards is Danger .[1]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Flammable Liquids | Category 4 | H227: Combustible liquid[2] | None |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] | GHS07 (Exclamation Mark) |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[1] | GHS08 (Health Hazard) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] | GHS07 (Exclamation Mark) |

The relationship between the chemical and its primary hazards is illustrated below.

Caption: Logical relationship of this compound to its GHS hazard classifications.

Physical and Chemical Properties

The physical and chemical properties of this compound are critical for understanding its behavior and for designing safe handling and storage protocols.

Table 2: Physical and Chemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 1122-83-4 | [3] |

| Molecular Formula | C₆H₅NOS | [1] |

| Molecular Weight | 139.18 g/mol | [1] |

| Appearance | Dark yellow liquid | [3] |

| Odor | No information available | [3] |

| Boiling Point | 200 °C (392 °F) at 760 mmHg | [3][4] |

| Flash Point | 84 °C (183.2 °F) - closed cup | [3] |

| Density | 1.236 g/mL at 25 °C | |

| Refractive Index | n20/D 1.627 | |

| Stability | Stable under normal conditions. | [3] |

Safe Handling, Storage, and Disposal

Proper procedures for handling, storage, and disposal are essential to minimize risk of exposure and accidents.

Handling

Personnel must wear appropriate personal protective equipment (PPE), including protective gloves, chemical safety goggles, and a lab coat.[2][3] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3] Keep the chemical away from open flames, hot surfaces, and other sources of ignition.[2][3] Avoid contact with skin, eyes, and clothing.[3]

Caption: A standard workflow for the safe handling of hazardous chemicals like this compound.

Storage

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] The storage area should be kept away from heat, sparks, and open flames.[3]

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][3] Do not empty into drains.[3] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste to ensure complete and accurate classification.[3]

Emergency Procedures

In the event of an emergency, a clear and rapid response is crucial.

First-Aid Measures

The following table outlines the immediate first-aid steps to be taken upon exposure. Medical attention should be sought in all cases of significant exposure.

Table 3: First-Aid Measures for this compound Exposure

| Exposure Route | First-Aid Procedure | Source(s) |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [3] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur. | [3] |

| Inhalation | Remove to fresh air. Get medical attention if symptoms occur. | [3] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. | [3] |

Fire-Fighting Measures

As a combustible liquid, this compound requires specific fire-fighting protocols.

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[2][3] Water mist can be used to cool closed containers.[3]

-

Specific Hazards: The material is combustible and containers may explode when heated.[3]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

In case of a spill, immediate action should be taken to contain the material and protect personnel.

Caption: Emergency response workflow for managing a chemical spill.

Toxicological and Ecological Information

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[3] However, the available data from GHS classifications indicate the following:

-

Respiratory Effects: May cause respiratory irritation.[1] More critically, it may cause allergy or asthma symptoms or breathing difficulties if inhaled, indicating it is a respiratory sensitizer.[1]

-

Carcinogenicity & Mutagenicity: There is no information available to suggest the material is a carcinogen or mutagen.[3]

Ecological Information

No specific data on ecotoxicity is available.[2] It is advised to prevent the product from entering drains or waterways to avoid potential environmental contamination.[3]

Methodological Basis for Safety Data

The quantitative and qualitative safety data presented in this guide are derived from standardized experimental tests, as reported in Safety Data Sheets. While the full, detailed experimental protocols are not provided in these documents, the methodologies are based on established international standards (e.g., OECD, ASTM).

-

Flash Point Determination: The flash point of 84 °C was determined using a "closed cup" method. This typically involves a procedure like the Pensky-Martens closed-cup test (ASTM D93), where the liquid is heated at a controlled rate in a closed vessel, and an ignition source is periodically introduced into the vapor space to find the lowest temperature at which the vapors ignite.

-

Irritation and Sensitization Assays: The classifications for skin/eye irritation and respiratory sensitization are based on data from in vivo or in vitro studies that follow regulatory guidelines (e.g., OECD Test Guidelines). These tests assess the potential of a substance to cause inflammation, cellular damage, or an allergic response upon application to skin, eyes, or through inhalation. The specific studies cited for this compound are not detailed in the available SDSs.

References

Methodological & Application

Application Note: Step-by-Step Synthesis of N-Thionylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Thionylaniline (also known as N-sulfinylaniline) is an organosulfur compound with the chemical formula C₆H₅NSO.[1] It serves as a versatile intermediate and reagent in organic synthesis. Its applications include use as a dienophile in Diels-Alder reactions and as a precursor for various sulfur-nitrogen compounds valuable in the development of pharmaceuticals and agrochemicals.[2][3] The synthesis of this compound is typically achieved through the reaction of aniline with thionyl chloride (SOCl₂).[1][3] This document provides a detailed protocol for its laboratory-scale synthesis, purification, and characterization.

Reaction Mechanism

The formation of this compound from aniline and thionyl chloride proceeds via a nucleophilic attack of the aniline nitrogen on the sulfur atom of thionyl chloride. This is followed by the elimination of two molecules of hydrogen chloride (HCl).[2] The overall stoichiometry of the reaction consumes additional aniline to neutralize the HCl produced, or alternatively, a non-nucleophilic base like pyridine can be used.[1][2]

Reaction: 3 C₆H₅NH₂ + SOCl₂ → C₆H₅NSO + 2 [C₆H₅NH₃]Cl[1]

Experimental Protocol

Materials and Equipment

-

Chemicals: Aniline (C₆H₅NH₂, freshly distilled), Thionyl chloride (SOCl₂), Toluene (anhydrous), Sodium hydroxide (for scrubbing).

-

Equipment: Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer with heating mantle, ice bath, vacuum distillation apparatus, gas scrubber (for HCl and SO₂), standard glassware.

-

Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, lab coat, respirator with acid gas cartridges.[3][4]

Procedure

This procedure should be performed in a well-ventilated fume hood.

-

Apparatus Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Connect the top of the condenser to a gas scrubber containing a sodium hydroxide solution to neutralize the HCl gas evolved during the reaction.[3]

-

Reactant Preparation: Charge the flask with aniline (e.g., 0.3 mol) dissolved in an inert solvent like anhydrous toluene.

-

Cooling: Cool the aniline solution to 0-10 °C using an ice bath to control the initial exothermic reaction.[3]

-

Thionyl Chloride Addition: Slowly add thionyl chloride (e.g., 0.1 mol) dropwise from the dropping funnel to the cooled, stirring aniline solution over 1-2 hours. Maintain the temperature below 10 °C during the addition.[3]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[3]

-

Work-up and Isolation: After the reaction is complete, cool the mixture. The reaction mixture will contain the this compound product and a precipitate of aniline hydrochloride.[3] Filter the mixture to remove the solid aniline hydrochloride. Wash the solid with a small amount of toluene and combine the filtrates.[3]

-

Purification: Remove the toluene from the filtrate under reduced pressure using a rotary evaporator. The crude product, a yellowish to brown oil, is then purified by fractional distillation under vacuum.[3] Collect the fraction boiling at approximately 83-88 °C at 15-17 mmHg.[1] The final product is a straw-colored or yellowish liquid.[1]

Data Presentation

The following table summarizes the key quantitative data for a typical synthesis.

| Compound | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Amount (Example) | Boiling Point (°C) |

| Aniline | C₆H₅NH₂ | 93.13 | 1.022 | 27.94 g (0.3 mol) | 184 |

| Thionyl Chloride | SOCl₂ | 118.97 | 1.636 | 11.9 g (0.1 mol) | 76 |

| This compound | C₆H₅NSO | 139.18 | 1.236 | Theoretical Yield: 13.92 g | ~200 (atm), 83-88 (15-17 mmHg)[1] |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Safety and Handling Precautions

-

General: All operations must be conducted in a well-ventilated chemical fume hood. An emergency shower and eyewash station should be readily accessible.

-

Aniline (C₆H₅NH₂): Toxic and readily absorbed through the skin. It is a suspected carcinogen. Avoid inhalation and skin contact.

-

Thionyl Chloride (SOCl₂): Highly corrosive and a lachrymator. It reacts violently with water, releasing toxic gases (HCl and SO₂). Handle with extreme care and avoid any contact with moisture.[5]

-

This compound (C₆H₅NSO): Causes skin and serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled. It is a combustible liquid.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. A respirator with acid gas cartridges is recommended when handling thionyl chloride and during the reaction.[3]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any unreacted thionyl chloride carefully with a suitable alcohol before disposal.

References

Application Notes and Protocols for Diels-Alder Reactions with N-Thionylaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following experimental protocols are based on analogous hetero-Diels-Alder reactions involving N-sulfinyl dienophiles due to a lack of specific literature detailing N-Thionylaniline as a dienophile in [4+2] cycloaddition reactions. These notes provide a foundational framework for developing a specific experimental setup.

Introduction

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. The hetero-Diels-Alder variant, where one or more heteroatoms are present in the diene or dienophile, provides access to a diverse range of heterocyclic compounds, which are valuable scaffolds in medicinal chemistry and drug development. This compound (C₆H₅NSO) is a reactive species containing a nitrogen-sulfur double bond, presenting potential as a heterodienophile in [4+2] cycloaddition reactions to yield dihydrothiazine oxide derivatives. This document outlines a generalized experimental approach for such reactions, including protocols for both uncatalyzed and Lewis acid-catalyzed conditions, and methods for product analysis.

Reaction Scheme

The general scheme for the Diels-Alder reaction between a generic 1,3-diene and this compound is depicted below, resulting in the formation of a 3,6-dihydro-2H-1,2-thiazine-1-oxide ring system.

Application Notes and Protocols: Enhancing N-Thionylaniline Reactivity with Lewis Acid Catalysts

For Researchers, Scientists, and Drug Development Professionals

Introduction